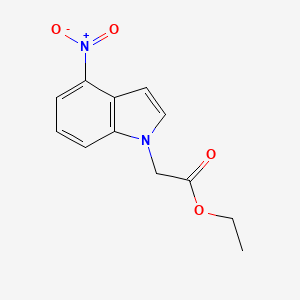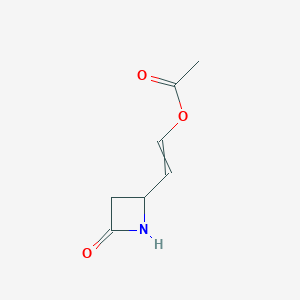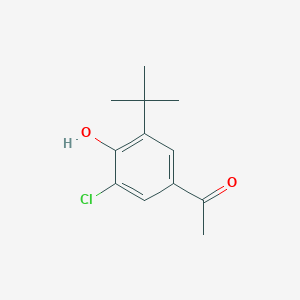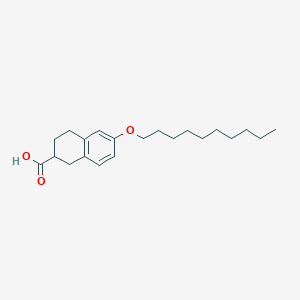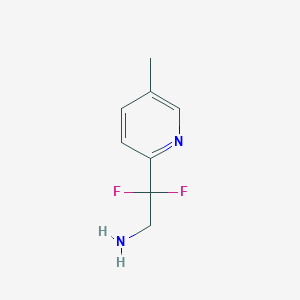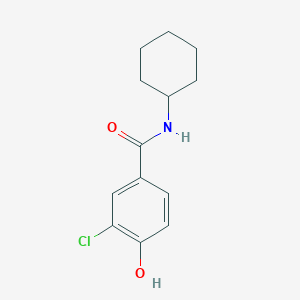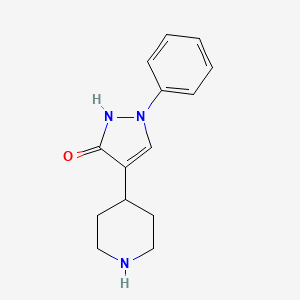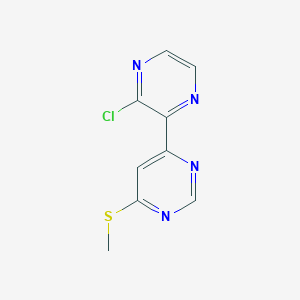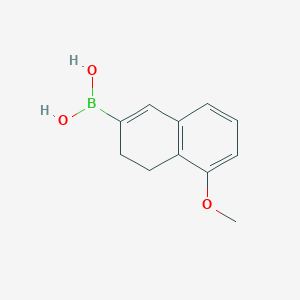
(5-methoxy-3,4-dihydronaphthalen-2-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-methoxy-3,4-dihydronaphthalen-2-yl)boronic acid: is an organoboron compound that has garnered interest in the field of organic chemistry due to its utility in various chemical reactions, particularly in Suzuki–Miyaura coupling reactions. This compound features a boronic acid functional group attached to a methoxy-substituted dihydronaphthalene ring, making it a versatile reagent in synthetic organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5-methoxy-3,4-dihydronaphthalen-2-yl)boronic acid typically involves the borylation of a suitable precursor. One common method is the hydroboration of an alkene precursor followed by oxidation to yield the boronic acid. The reaction conditions often involve the use of borane reagents such as diborane or borane-tetrahydrofuran complex, and the oxidation step is usually carried out using hydrogen peroxide or sodium perborate .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. Catalysts and solvents are chosen to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions: (5-methoxy-3,4-dihydronaphthalen-2-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form alcohols or ketones.
Reduction: Reduction reactions can convert the boronic acid to a boronate ester or borane.
Substitution: The boronic acid group can participate in nucleophilic substitution reactions, often forming carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, sodium perborate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Palladium catalysts, bases like potassium carbonate.
Major Products:
Oxidation: Alcohols, ketones.
Reduction: Boronate esters, boranes.
Substitution: Various carbon-carbon bonded products, depending on the reactants used.
Scientific Research Applications
Chemistry: (5-methoxy-3,4-dihydronaphthalen-2-yl)boronic acid is widely used in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds, which are essential in the synthesis of complex organic molecules .
Biology and Medicine: In biological research, boronic acids are explored for their potential as enzyme inhibitors, particularly proteases and kinases. They are also investigated for their role in drug delivery systems due to their ability to form reversible covalent bonds with diols .
Industry: In the industrial sector, this compound is used in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. Its role in forming stable carbon-carbon bonds makes it invaluable in the production of various chemical products .
Mechanism of Action
The mechanism by which (5-methoxy-3,4-dihydronaphthalen-2-yl)boronic acid exerts its effects is primarily through its boronic acid functional group. This group can form reversible covalent bonds with diols and other nucleophiles, making it a versatile intermediate in organic synthesis. In Suzuki–Miyaura coupling, the boronic acid undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond .
Comparison with Similar Compounds
- Phenylboronic acid
- 4-Methoxyphenylboronic acid
- 2-Naphthylboronic acid
Comparison: (5-methoxy-3,4-dihydronaphthalen-2-yl)boronic acid is unique due to its methoxy-substituted dihydronaphthalene structure, which imparts different electronic and steric properties compared to simpler boronic acids like phenylboronic acid. This uniqueness can influence its reactivity and selectivity in various chemical reactions, making it a valuable reagent in specific synthetic applications .
Properties
Molecular Formula |
C11H13BO3 |
|---|---|
Molecular Weight |
204.03 g/mol |
IUPAC Name |
(5-methoxy-3,4-dihydronaphthalen-2-yl)boronic acid |
InChI |
InChI=1S/C11H13BO3/c1-15-11-4-2-3-8-7-9(12(13)14)5-6-10(8)11/h2-4,7,13-14H,5-6H2,1H3 |
InChI Key |
YNSYNSOXGQDKCL-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC2=C(CC1)C(=CC=C2)OC)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


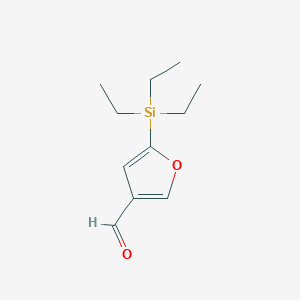
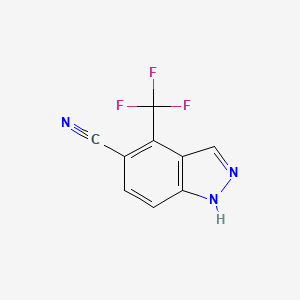
![tert-butyl N-[1-amino-3-(oxan-3-yl)propan-2-yl]-N-methylcarbamate](/img/structure/B8599678.png)
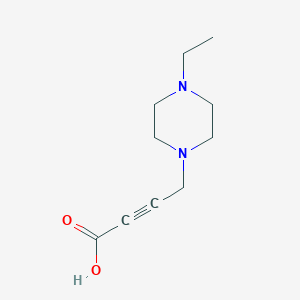
![2-[Benzyl(2-hydroxyethyl)amino]-6-propylnonan-1-OL](/img/structure/B8599682.png)
